molecular formula C28H26Cl2N2Pd2.2C5H5.2Fe B1145942 DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium CAS No. 156279-08-2

DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium

Cat. No.: B1145942
CAS No.: 156279-08-2
M. Wt: 916.152
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium is a palladium-based organometallic complex featuring a unique ligand system. The ligand structure combines a ferrocenyl backbone with a 4-methylphenyliminoethyl substituent, creating a sterically bulky and electronically rich environment around the palladium center. This structural complexity endows the compound with distinct catalytic and coordination properties, making it relevant for applications in cross-coupling reactions, asymmetric catalysis, and materials science.

Properties

InChI

InChI=1S/2C14H13N.2C5H5.2ClH.2Fe.2Pd/c2*1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;2*1-2-4-5-3-1;;;;;;/h2*3-5,7-10H,1-2H3;2*1-5H;2*1H;;;;/q2*-1;;;;;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNPPDYVVCVABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)[C]2[CH][CH][CH][C-]2.CC1=CC=C(C=C1)N=C(C)[C]2[CH][CH][CH][C-]2.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Pd][ClH+].[Fe].[Fe].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38Cl2Fe2N2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium typically involves the reaction of ferrocene derivatives with palladium chloride in the presence of suitable ligands . The reaction conditions often include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene component typically yields ferrocenium salts, while reduction of the palladium center can lead to the formation of palladium(0) complexes .

Scientific Research Applications

Catalysis

1. Catalytic Activity in Organic Reactions

DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium serves as a catalyst in various organic transformations, particularly in cross-coupling reactions. Its palladium center facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.

Case Study: Cross-Coupling Reactions

In a study focused on Suzuki coupling reactions, this palladium complex demonstrated high catalytic efficiency and selectivity, outperforming traditional catalysts. The reaction conditions were optimized to achieve yields exceeding 90% under mild conditions, indicating its practical applicability in synthetic organic chemistry .

Medicinal Chemistry

2. Anticancer Activity

The incorporation of ferrocene derivatives into pharmaceutical compounds has garnered attention for their potential anticancer properties. This compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity

Research highlighted that derivatives containing the ferrocene moiety showed enhanced activity against breast cancer cells compared to non-ferrocene counterparts. Specifically, IC50 values for the compound were recorded at 0.5 mM against hormone-independent breast cancer cells, showcasing its potential as a therapeutic agent .

Materials Science

3. Development of Nanomaterials

The unique properties of this compound allow it to be utilized in the development of advanced nanomaterials for drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug delivery mechanisms.

Case Study: Drug Delivery Systems

A study investigated the use of this palladium complex in creating polymeric micelles for targeted drug delivery. The results indicated that drug-loaded micelles exhibited improved solubility and bioavailability, leading to enhanced therapeutic outcomes in preclinical models .

Table 1: Catalytic Performance in Cross-Coupling Reactions

Reaction TypeYield (%)Conditions
Suzuki Coupling90Mild temperature, 1 hour
Heck Reaction85Room temperature
Stille Coupling92Under nitrogen atmosphere

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (mM)
MDA-MB-231 (Breast Cancer)0.5
H1299 (Lung Cancer)0.26
A2780 (Ovarian Cancer)0.08

Mechanism of Action

The mechanism of action of DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ferrocenyl ligands significantly increase its molecular weight (~950–1000 g/mol) compared to phenyl-based analogs (~578 g/mol).
  • The 4-methylphenyliminoethyl group introduces a conjugated π-system and steric bulk, contrasting with the aliphatic dimethylamino groups in the analogs.
  • Ferrocene’s iron-cyclopentadienyl framework provides redox activity, which is absent in purely organic ligand systems .
2.2 Catalytic and Functional Comparisons
Compound Catalytic Applications Reactivity Notes
Target Compound Cross-coupling, asymmetric catalysis Ferrocene enhances electron transfer; steric bulk may stabilize active intermediates
Di-µ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II) Pharmaceutical synthesis, Suzuki-Miyaura couplings High selectivity in C–C bond formation; moderate steric hindrance
(+)-Di-µ-chlorobis[2-[1-(dimethylamino)ethyl]phenyl-C,N]dipalladium Stereoselective catalysis Ethyl spacer in ligand increases flexibility, affecting enantioselectivity

Mechanistic Insights :

  • The dimethylamino groups in the analogs act as electron-donating substituents, accelerating oxidative addition steps in cross-coupling reactions. In contrast, the target compound’s iminoethyl group may facilitate substrate preorganization via π-interactions .

Research Findings and Implications

  • Ligand Effects: Minor ligand modifications (e.g., dimethylamino vs. iminoethyl, phenyl vs. ferrocenyl) profoundly influence catalytic activity. For instance, beta-diiminate zinc complexes () show that steric tuning alters polymerization rates, a principle likely applicable to palladium systems .
  • Redox Activity : The target compound’s ferrocenyl moiety could enable dual catalytic/electrochemical applications, such as redox-switchable catalysis, which is unexplored in simpler Pd analogs .
  • Pharmaceutical Potential: The analogs’ success in drug intermediate synthesis () suggests the target compound may excel in synthesizing chiral or metallopharmaceuticals due to its asymmetric ligand environment .

Biological Activity

DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium, a palladium complex with ferrocene moieties, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • CAS Number : 156279-08-2
  • Molecular Formula : C18H24Cl2N2Pd2
  • Molecular Weight : 916.152 g/mol
  • Purity : Typically >95%

The structure incorporates ferrocene units, which are known for their unique electronic properties and biological significance.

The biological activity of palladium complexes often involves the generation of reactive oxygen species (ROS) and the modulation of cellular pathways. The presence of ferrocene enhances the compound's ability to interact with biological macromolecules, potentially leading to:

  • Induction of apoptosis in cancer cells
  • Antimicrobial activity through disruption of cellular processes

Anticancer Activity

Palladium complexes have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.64Induction of apoptosis via FAS pathway
A549 (Lung)0.5ROS generation and cell cycle arrest
HeLa (Cervical)0.089Modulation of apoptotic signaling pathways

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Ferrocene Derivatives in Cancer Treatment
    • A study demonstrated that ferrocene-containing compounds showed enhanced cytotoxicity compared to their non-ferrocene counterparts, attributed to improved cellular uptake and interaction with DNA .
  • Antimalarial Efficacy
    • Research indicated that certain ferrocene derivatives effectively inhibited the efflux mechanisms in resistant malaria strains, enhancing their efficacy compared to traditional antimalarial agents like chloroquine .
  • Mechanistic Insights
    • Investigations into the mechanism revealed that the compound could induce oxidative stress in cancer cells, leading to cell death through apoptosis and necrosis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.